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Compound of Interest

Compound Name:
Tert-butyl 4-

cyanophenylcarbamate

Cat. No.: B136591 Get Quote

Tert-butyl 4-cyanophenylcarbamate is a bifunctional organic molecule featuring a nitrile

group and a Boc-protected aniline. This unique combination makes it an invaluable

intermediate in multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group serves as an

effective protecting group for the amine, rendering it inert to a wide range of reaction conditions

under which the nitrile or aromatic ring can be modified.[1] The stability of the Boc group,

coupled with its straightforward removal under acidic conditions, allows for selective and

controlled chemical transformations, a cornerstone of complex molecule synthesis in drug

discovery.[1][2]

The presence of the cyano group offers a versatile chemical handle for further functionalization.

It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various

heterocycles, providing a gateway to a diverse array of molecular scaffolds. Consequently,

Tert-butyl 4-cyanophenylcarbamate is frequently employed as a precursor in the synthesis of

pharmacologically active compounds, including enzyme inhibitors and receptor antagonists.[3]

Physicochemical & Structural Properties
Accurate knowledge of a compound's properties is fundamental for its use in research and

development. The key physicochemical data for Tert-butyl 4-cyanophenylcarbamate are

summarized below.

Table 1: Core Properties of Tert-butyl 4-cyanophenylcarbamate
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Property Value Source

Molecular Weight 218.25 g/mol [4][5]

Molecular Formula C₁₂H₁₄N₂O₂ [4][5]

IUPAC Name
tert-butyl N-(4-

cyanophenyl)carbamate
[4]

CAS Number 143090-18-0 [5]

Physical State Solid (Yellow or White) [6]

Melting Point 97-99 °C [6]

SMILES

CC(C)

(C)OC(=O)NC1=CC=C(C=C1)

C#N

[4]

InChIKey
CPIRTCVNDVQQLE-

UHFFFAOYSA-N
[4]

Molecular Structure
The structure consists of a central phenyl ring substituted with a cyano group and a carbamate-

protected amino group.

Caption: Chemical structure of Tert-butyl 4-cyanophenylcarbamate.

Synthesis and Purification Protocol
The most common and efficient synthesis of Tert-butyl 4-cyanophenylcarbamate involves the

N-tert-butoxycarbonylation of 4-aminobenzonitrile. This reaction utilizes di-tert-butyl

dicarbonate, commonly known as (Boc)₂O or Boc anhydride, as the Boc-donating reagent.

Causality Behind Experimental Choices
Reagent Choice: 4-Aminobenzonitrile is the logical starting material as it contains the core

cyanophenylamine structure. (Boc)₂O is the standard reagent for this transformation due to

its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂), which are

easily removed during workup.
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Solvent: Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are typically

used to dissolve the reactants without interfering with the reaction.[6]

Catalyst/Base: While the reaction can proceed without a catalyst, a non-nucleophilic base

like triethylamine or a catalyst like 4-dimethylaminopyridine (DMAP) can be added to

accelerate the reaction, particularly if the amine is weakly nucleophilic.[7]

Purification: The product has moderate polarity. Purification is often achieved by simple

filtration if the product precipitates, or by column chromatography on silica gel for higher

purity, using a solvent system like ethyl acetate/hexane.[6]

Experimental Workflow Diagram
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Caption: General workflow for the synthesis of Tert-butyl 4-cyanophenylcarbamate.

Step-by-Step Synthesis Protocol
This protocol is adapted from established procedures for N-Boc protection.[5]

Preparation: To a solution of 4-aminobenzonitrile (1 mmol) in dichloromethane (DCM, 10 mL)

in a round-bottom flask, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mmol).

Reaction: Stir the mixture at room temperature. The progress of the reaction should be

monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed

(typically 2-4 hours).

Workup: Once the reaction is complete, add DCM (10 mL) to the reaction mixture. Transfer

the mixture to a separatory funnel and wash with water (2 x 10 mL) and then with brine (1 x

10 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude product can be purified by recrystallization from an

appropriate solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography

to yield the pure product.

Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques

is employed. Researchers should expect to see characteristic signals confirming the presence

of all key functional groups.

¹H NMR (Proton Nuclear Magnetic Resonance): This is a primary tool for structural

confirmation. The spectrum should show a large singlet around 1.5 ppm corresponding to the

nine equivalent protons of the tert-butyl group. Aromatic protons will appear in the 7.5-7.7

ppm region, typically as two doublets characteristic of a 1,4-disubstituted benzene ring. A

broad singlet for the N-H proton will also be present, typically around 9.9 ppm in DMSO-d₆.

[6]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique confirms the carbon

framework. Key signals include the quaternary carbon of the tert-butyl group (~28 ppm), the

Boc carbonyl carbon (~152 ppm), and carbons of the aromatic ring and nitrile group.[6]

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify functional groups. Expect to

see a sharp, strong absorption around 2220-2240 cm⁻¹ for the C≡N (nitrile) stretch, and

strong absorptions in the 1680-1720 cm⁻¹ region for the C=O (carbamate) stretch. An N-H

stretch will also be visible around 3200-3400 cm⁻¹.

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the

compound. An ESI-MS spectrum will typically show the [M+Na]⁺ adduct.[6]

Applications in Research and Drug Development
The utility of Tert-butyl 4-cyanophenylcarbamate stems from its role as a protected building

block, enabling complex synthetic strategies.
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Logical Role in Multi-Step Synthesis
The core value of this compound is to allow chemists to perform reactions on or derived from

the nitrile group without unintended side reactions at the more reactive amino group.
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Caption: Role as a protected intermediate in a synthetic pathway.
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Key Application Areas:
Precursor for Biologically Active Molecules: The compound is a documented precursor in the

synthesis of molecules with anti-inflammatory activity.[3] By transforming the cyano group

and later deprotecting the amine, chemists can introduce complex functionalities required for

biological targeting.

Palladium-Catalyzed Cross-Coupling: The Boc-protected aniline can participate in palladium-

catalyzed reactions, such as the Suzuki or Buchwald-Hartwig couplings, to form more

complex biaryl or triarylamine structures, which are common motifs in materials science and

medicinal chemistry.[2]

Development of Enzyme Inhibitors: The rigid phenylnitrile scaffold can be elaborated into

structures that fit into the active sites of enzymes. The Boc-protected amine allows for the

sequential addition of other pharmacophoric features.

Safety, Handling, and Storage
Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of

the compound.

Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4,

Oral).[4] It may also cause skin and serious eye irritation.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust.[9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place,

away from incompatible materials such as strong oxidizing agents.[8][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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